

Positional isomers of 2-Amino-2-(bromophenyl)ethanol

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Compound of Interest

Compound Name: 2-Amino-2-(2-bromophenyl)ethanol

CAS No.: 1184472-20-5

Cat. No.: B2845324

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Part 1: Introduction & Structural Significance

2-Amino-2-(bromophenyl)ethanol is a specialized halogenated phenylglycinol derivative. Unlike the more common phenylethanolamine scaffold (where the hydroxyl group is benzylic), this molecule features the amino group at the benzylic position (

) and the hydroxyl group at the terminal position (

).

This structural connectivity (

) defines it as a beta-amino alcohol, specifically a derivative of phenylglycinol. The presence of the bromine atom on the phenyl ring introduces a critical handle for further functionalization (via cross-coupling) and modulates the lipophilicity and metabolic stability of the scaffold.

This guide details the three positional isomers defined by the bromine placement:

- Ortho-isomer: **2-Amino-2-(2-bromophenyl)ethanol**

- Meta-isomer: 2-Amino-2-(3-bromophenyl)ethanol
- Para-isomer: 2-Amino-2-(4-bromophenyl)ethanol

These isomers are chemically distinct entities with unique steric profiles and electronic properties, serving as high-value chiral building blocks in the synthesis of peptide mimetics, oxazolines, and adrenergic receptor modulators.

Part 2: Chemical Classification & Isomerism

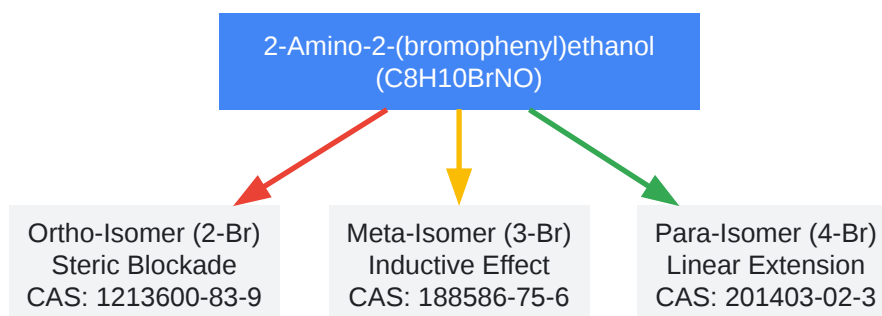
The core distinction lies in the regiochemistry of the bromine substituent. While all three share the same molecular weight (216.08 g/mol) and formula (

), their symmetry and reactivity profiles differ significantly.

Isomer Comparison Table

Feature	Ortho-Isomer (2-Br)	Meta-Isomer (3-Br)	Para-Isomer (4-Br)
Symmetry	Asymmetric ()	Asymmetric ()	Symmetric Axis ()
Steric Hindrance	High (proximal to chiral center)	Moderate	Low (distal to chiral center)
¹ H NMR (Aromatic)	Complex ABCD system (4 signals)	Complex ABCD system (4 signals)	Symmetric AA'BB' system (2 doublets)
¹³ C NMR (Aromatic)	6 distinct signals	6 distinct signals	4 distinct signals (due to symmetry)
Key Application	Steric control in catalysis	Electronic tuning (inductive)	Linear extension (cross-coupling)

Visualization of Isomeric Relationships



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Figure 1: Classification of positional isomers based on bromine regiochemistry.

Part 3: Synthetic Pathways

The synthesis of 2-amino-2-(bromophenyl)ethanol isomers requires a strategy that installs the amine at the benzylic position while preserving the aryl bromide. The most robust and scalable route is the Strecker Synthesis followed by Reduction. This method avoids the regioselectivity issues of direct aminolysis of styrene oxides.

Protocol: Synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol

Prerequisites:

- Starting Material: 4-Bromobenzaldehyde[1][2]
- Reagents: KCN,
, Iodine (
, THF.
- Safety: KCN is highly toxic. Perform all cyanide steps in a well-ventilated fume hood with appropriate neutralizing agents (bleach) on standby.

Step 1: Strecker Reaction (Formation of Aminonitrile)

- Dissolve 4-bromobenzaldehyde (1.0 eq) in methanol.
- Add

(1.1 eq) and KCN (1.1 eq) at 0°C.
- Stir at room temperature for 12–24 hours.
- Mechanism: The ammonia condenses with the aldehyde to form an imine, which is intercepted by the cyanide ion to form 2-amino-2-(4-bromophenyl)acetonitrile.

Step 2: Hydrolysis to Phenylglycine Derivative

- Treat the aminonitrile with 6M HCl under reflux for 4–6 hours.
- This converts the nitrile () to the carboxylic acid (), yielding 4-bromophenylglycine.
- Note: Resolution of enantiomers is typically performed at this stage using chiral resolving agents (e.g., tartaric acid) if a pure enantiomer is required.

Step 3: Reduction to Amino Alcohol (The Iodine-Borohydride Method) Rationale: Standard

can sometimes cause debromination of the aromatic ring. The

system generates borane in situ, which selectively reduces the amino acid to the amino alcohol without affecting the aryl bromide.

- Suspend 4-bromophenylglycine (1.0 eq) in anhydrous THF under

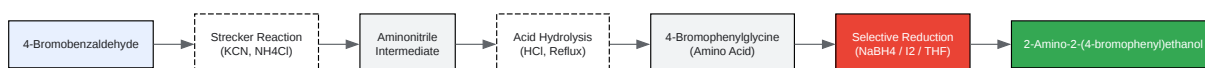
.
- Add

(2.5 eq) followed by the dropwise addition of

(1.0 eq) in THF at 0°C.

- Reflux for 18 hours.
- Quench with methanol, concentrate, and treat with 20% KOH to break the boron-amine complex.
- Extract with dichloromethane to yield 2-amino-2-(4-bromophenyl)ethanol.

Synthetic Workflow Diagram



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Figure 2: Step-by-step synthetic pathway from aldehyde precursor to final amino alcohol.

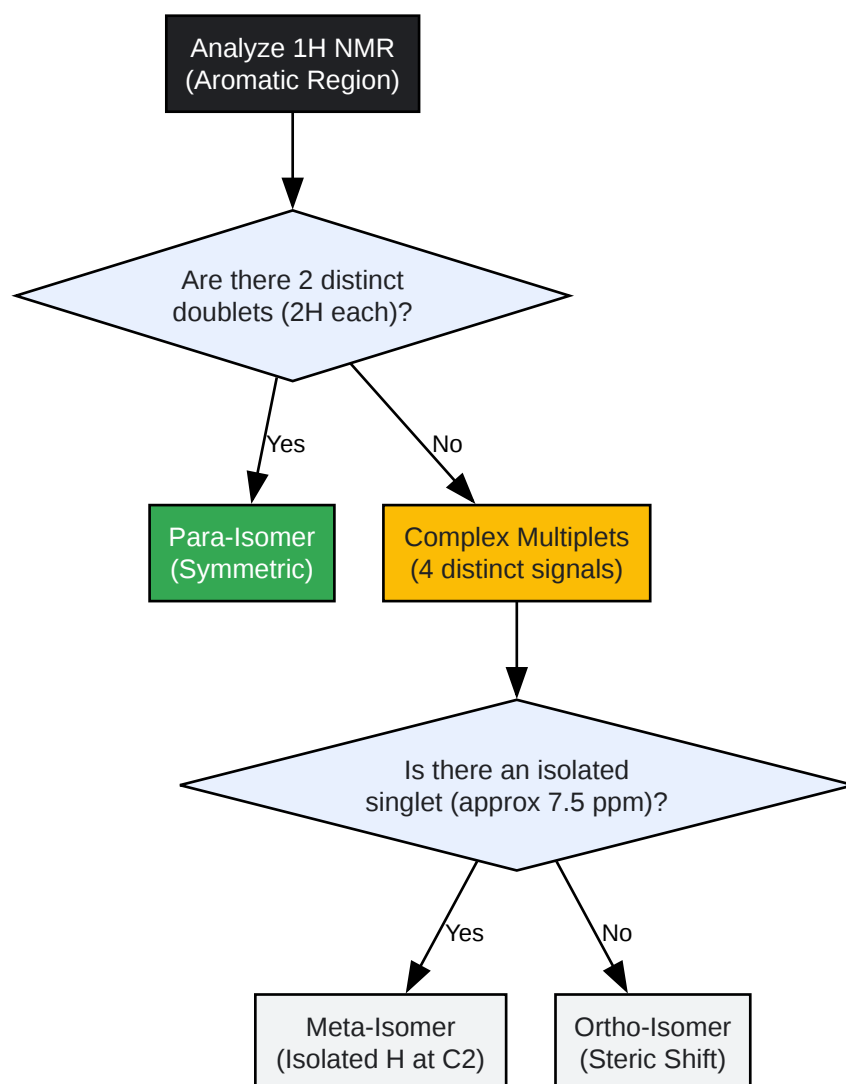
Part 4: Analytical Characterization

Distinguishing the isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. [3][4][5] The symmetry of the molecule dictates the complexity of the signals in the aromatic region.

1H NMR Diagnostic Criteria (Aromatic Region: 7.0 – 7.8 ppm)

Isomer	System Type	Description of Signals
Para (4-Br)	AA'BB'	Appears as two distinct doublets (integrating 2H each). The symmetry of the 1,4-substitution makes protons at C2/C6 equivalent and C3/C5 equivalent.[4]
Meta (3-Br)	ABCD	Complex pattern. Key diagnostic is a singlet (or narrow doublet) for the proton at C2 (isolated between the alkyl group and the bromine).
Ortho (2-Br)	ABCD	Complex pattern. The proton at C6 (adjacent to the alkyl group) is often shielded/deshielded differently than the Meta isomer due to the ortho-bromine's steric twist.

Isomer Identification Logic



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Figure 3: Decision tree for identifying regioisomers using proton NMR data.

Part 5: Applications in Drug Development

- Chiral Scaffolds: The phenylglycinol backbone is a "privileged structure" in medicinal chemistry. It serves as a precursor to oxazolines (used as ligands in asymmetric catalysis) and morpholines.
- Fragment-Based Drug Discovery (FBDD): The bromine atom is a versatile handle.
 - Suzuki-Miyaura Coupling: Allows extension of the aryl ring to bi-aryl systems.

- Buchwald-Hartwig Amination: Allows introduction of amino groups to modulate solubility.
- Metabolic Stability: Halogenation (specifically Bromine) often blocks metabolic hot-spots on the phenyl ring, extending the half-life of the drug candidate.

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